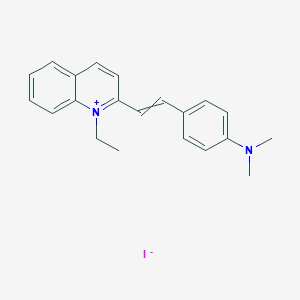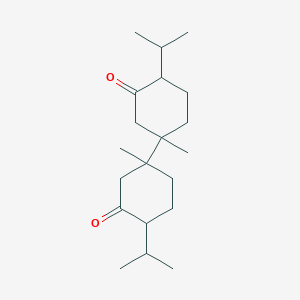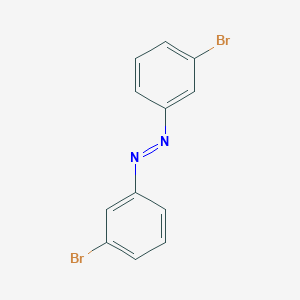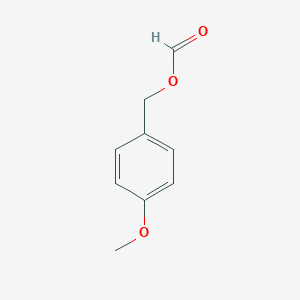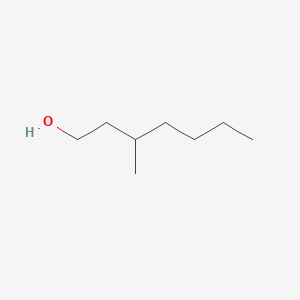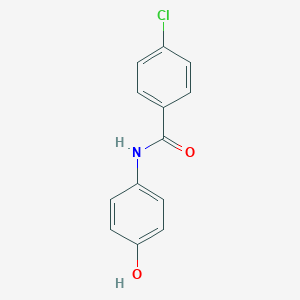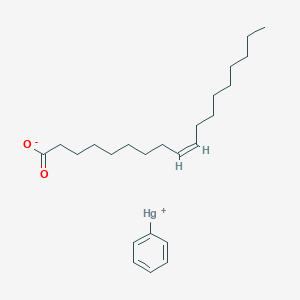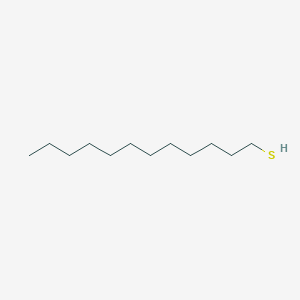
1-Phenyl-1,2-propanedione-2-oxime
Übersicht
Beschreibung
1-Phenyl-1,2-propanedione-2-oxime, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5410. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Complex Formation : It reacts with thiosemicarbazides to form thiosemicarbazone oximes. For example, the crystal structure of one such derivative, HPopip, has been analyzed, showing a single-trans conformation with respect to carbon-carbon. A nickel(II) complex using a derivative of 1-Phenyl-1,2-propanedione-2-oxime has been synthesized, showing unique coordination and bond distances (Bermejo, Castiñeiras, & West, 2001).
Analytical Properties for Metal Ion Determination : It is used for the spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. This is due to its color reactions with these metals in specific buffer mediums, which can be measured at different absorbance wavelengths (Reddy, Prasad, & Reddy, 2003).
Development of Sensing Membranes : A novel sensing membrane (optode) for the determination of Cu(II) has been developed using this compound thiosemicarbazone immobilized on a triacetylcellulose membrane. This sensor exhibited good repeatability, reproducibility, and operational lifetime, with minimal interference from coexisting ions (Chamjangali, Soltanpanah, & Goudarzi, 2009).
Reduction Patterns of Oximes : It has shown different reduction patterns in electrochemical studies, influenced by substituents and covalent hydration of the C-N bond. This reveals the complexity in the behavior of such compounds under reduction conditions (Çelik, Ludvík, & Zuman, 2007).
Solvent Extraction Studies : The distribution equilibria of this compound and its copper(II) and nickel(II) complexes in water-chloroform systems have been studied, providing insights into extraction processes and complex formation in organic solvents (Izquierdo, Compañó, & Granados, 1991).
Potential Ataractic Activity : It has been used to synthesize ketoximino-esters, which have shown significant tranquilizer effectiveness, indicating its potential application in pharmaceuticals (Kochhar & Williams, 1965).
Catalysis : A palladium complex based on this compound thiosemi-carbazone-functionalized polystyrene resin has been found highly active for Heck and Suzuki coupling reactions in water, under phosphine-free conditions (Bakherad et al., 2012).
Photochemical Reactions : It's involved in the photoaddition to olefins, forming oxetanes. This contrasts with similar reactions involving other diketones, highlighting its unique reactivity in photochemical contexts (Shima, Takeo, Yokoyama, & Yamaguchi, 1977).
Regioselectivity in Hydrogenation : Studies on its hydrogenation over Pt catalysts have revealed insights into the regioselectivity of such processes, which are important in understanding catalytic reactions in organic chemistry (Nieminen et al., 2007).
Photopolymerization for Dental Applications : It has been studied as a photosensitizer for dental resin composites, showing potential for improving physical properties of such materials (Sun & Chae, 2000).
Wirkmechanismus
Target of Action
The primary targets of 1-Phenyl-1,2-propanedione-2-oxime are currently not well-defined in the literature. This compound is a derivative of propanedione, which is known to interact with various biological targets. The specific targets for this compound remain to be identified .
Mode of Action
The mode of action of this compound is not clearly established. As a derivative of propanedione, it may share similar interactions with its targets. The presence of the phenyl group and the oxime moiety could alter its interactions and resulting changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Phenyl-1,2-propanedione-2-oxime involves the reaction of benzaldehyde with acetone to form dibenzylideneacetone, which is then reacted with hydroxylamine hydrochloride to yield 1-Phenyl-1,2-propanedione-2-oxime.", "Starting Materials": ["Benzaldehyde", "Acetone", "Hydroxylamine hydrochloride"], "Reaction": ["Step 1: Benzaldehyde is reacted with acetone in the presence of a base catalyst to form dibenzylideneacetone.", "Step 2: Dibenzylideneacetone is then reacted with hydroxylamine hydrochloride in the presence of a base catalyst to yield 1-Phenyl-1,2-propanedione-2-oxime.", "Step 3: The crude product is purified by recrystallization from an appropriate solvent to obtain the final product in pure form."] } | |
CAS-Nummer |
119-51-7 |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2Z)-2-hydroxyimino-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7- |
InChI-Schlüssel |
YPINLRNGSGGJJT-YFHOEESVSA-N |
Isomerische SMILES |
C/C(=N/O)/C(=O)C1=CC=CC=C1 |
SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 |
melting_point |
114.0 °C |
| 119-51-7 | |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
1-phenyl-1,2-propanedione-2-oxime alpha-isonitropropiophenone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
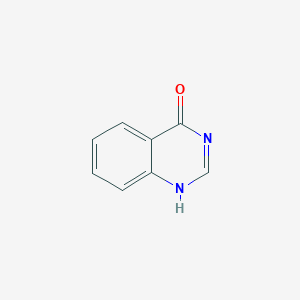
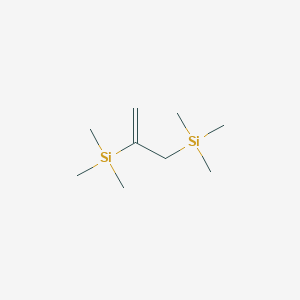
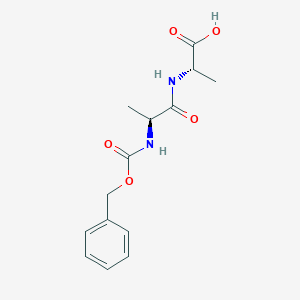
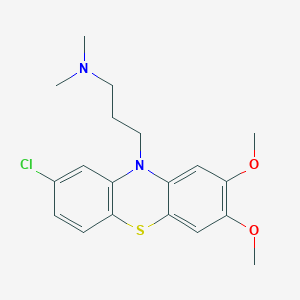

![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
